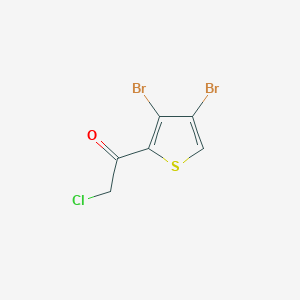

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClOS/c7-3-2-11-6(5(3)8)4(10)1-9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHYHNZCCIEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone

Introduction

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. For polysubstituted heterocyclic compounds such as this compound (CAS No. 62673-71-6), a systematic and multi-faceted analytical approach is not merely beneficial, but essential.[1] The presence of multiple, heavy halogen substituents on a thiophene ring, coupled with an α-chloro ketone side chain, presents a unique puzzle. Each substituent influences the electronic environment and, consequently, the spectral properties of the molecule.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple listing of techniques to explain the causal logic behind the analytical workflow. Each step is designed to provide orthogonal data, building a self-validating case that culminates in the definitive structural assignment. We will proceed through a logical sequence of analyses, from confirming the elemental composition to mapping the precise connectivity and, finally, determining the three-dimensional structure.

Part 1: Foundational Analysis - Molecular Formula and Mass Verification via Mass Spectrometry (MS)

Expertise & Rationale: Before any detailed structural work can commence, it is imperative to confirm the molecular weight and elemental composition. Mass spectrometry is the ideal starting point. For a molecule containing bromine and chlorine, MS offers an exceptionally powerful diagnostic tool due to the characteristic isotopic patterns of these halogens.[2] Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] The presence of two bromine atoms and one chlorine atom in the target molecule will generate a unique, predictable cluster of peaks for the molecular ion, providing immediate and compelling evidence of the elemental formula.

Predicted Isotopic Pattern: The molecular formula C₆H₃Br₂ClOS gives a monoisotopic mass of 315.796 Da.[1] The molecular ion (M⁺) peak cluster will be the most informative region. The combination of two bromines and one chlorine will produce a distinctive pattern of peaks at M, M+2, M+4, and M+6, with predictable relative intensities.

Table 1: Predicted Molecular Ion Cluster in Mass Spectrum

| Ion | m/z (Calculated) | Isotopic Composition | Predicted Relative Intensity |

| [M]⁺ | 315.8 | C₆H₃(⁷⁹Br)₂(³⁵Cl)OS | ~75% |

| [M+2]⁺ | 317.8 | C₆H₃(⁷⁹Br)(⁸¹Br)(³⁵Cl)OS / C₆H₃(⁷⁹Br)₂(³⁷Cl)OS | 100% (Base Peak of Cluster) |

| [M+4]⁺ | 319.8 | C₆H₃(⁸¹Br)₂(³⁵Cl)OS / C₆H₃(⁷⁹Br)(⁸¹Br)(³⁷Cl)OS | ~50% |

| [M+6]⁺ | 321.8 | C₆H₃(⁸¹Br)₂(³⁷Cl)OS | ~8% |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Ionization Mode: Operate in positive ion mode to generate the molecular ion [M]⁺ or a protonated species [M+H]⁺. For brominated compounds, negative-ion ESI can also be effective by detecting bromide fragments after in-source fragmentation.[4][5]

-

Analysis Parameters:

-

Mass Range: Scan from m/z 50 to 500.

-

Resolution: Set to >10,000 to allow for accurate mass determination.

-

In-Source Fragmentation: Keep the cone voltage low (e.g., 20-30 V) to preserve the molecular ion, or increase it (e.g., >80 V) to induce fragmentation and observe characteristic losses (e.g., loss of •CH₂Cl).

-

-

Data Processing: Compare the exact mass measurement of the monoisotopic peak to the calculated value for C₆H₃Br₂ClOS. The measured mass should be within 5 ppm of the theoretical mass. Analyze the isotopic pattern of the molecular ion cluster and compare it to the theoretical distribution for a Br₂Cl compound.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for this purpose. The primary diagnostic absorption for this molecule will be the carbonyl (C=O) stretch of the ketone.[6][7] Its exact position provides clues about its electronic environment. Conjugation with the thiophene ring is expected to lower the stretching frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).[8]

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone C=O | Stretch | 1660 - 1680 | Strong, Sharp |

| Thiophene C=C | Stretch | 1500 - 1550 | Medium |

| Thiophene C-H | Aromatic Stretch | ~3100 | Weak |

| Methylene C-H | Aliphatic Stretch | 2920 - 2960 | Weak |

| C-Cl | Stretch | 700 - 800 | Medium-Strong |

| C-Br | Stretch | 500 - 650 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to the expected values. The presence of a strong, sharp peak in the 1660-1680 cm⁻¹ region is a definitive indicator of the conjugated ketone functional group.[9]

Part 3: Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. A suite of 1D and 2D NMR experiments will allow us to map the carbon skeleton and place each substituent in its correct position.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum will reveal the number and environment of the hydrogen atoms. We expect two signals: a singlet for the two protons of the chloromethyl group (-CH₂Cl) and a singlet for the single proton on the highly substituted thiophene ring.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a signal for each chemically distinct carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[10]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Label | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase |

| C=O | Carbonyl C | - | 185 - 195 | No Signal |

| C2 | Thiophene C-S | - | 140 - 145 | No Signal |

| C3 | Thiophene C-Br | - | 115 - 120 | No Signal |

| C4 | Thiophene C-Br | - | 118 - 123 | No Signal |

| C5 | Thiophene C-H | 7.5 - 7.8 (s, 1H) | 130 - 135 | Positive |

| -CH₂Cl | Methylene C | 4.5 - 4.8 (s, 2H) | 45 - 50 | Negative |

Note: Chemical shifts are estimations based on related structures and general principles.[9][11][12] Actual values may vary.

2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It will definitively link the proton signal at ~7.6 ppm to the C5 carbon and the proton signal at ~4.6 ppm to the methylene carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the final pieces of the puzzle.

Crucial HMBC Correlations for Structure Proof:

-

H5 to C3 and C4: The lone thiophene proton (H5) will show correlations to the two bromine-bearing carbons (C3 and C4), confirming their proximity.

-

-CH₂- protons to C=O: The methylene protons will show a strong correlation to the carbonyl carbon, confirming the chloroacetyl fragment.

-

-CH₂- protons to C2: The methylene protons will also show a critical correlation to the C2 carbon of the thiophene ring, proving that the acetyl group is attached at the 2-position.

-

H5 to C2: A weaker, 3-bond correlation from H5 to C2 may also be observed, further solidifying the ring substitution pattern.

Visualization of Key Structural Connections

The following diagram illustrates the most important HMBC correlations that lock in the molecular structure.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Experiments:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum to differentiate CH₂ (negative) from CH/CH₃ (positive) signals.

-

-

2D Experiments:

-

Acquire a gradient-selected HSQC experiment to determine one-bond C-H correlations.

-

Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS (δ = 0.00 ppm). Analyze the cross-peaks in the 2D spectra to build the final structural assignment.

Part 4: The Gold Standard - Unambiguous Proof via Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular packing information.[14][15] It serves as the final and absolute validation of the structure deduced from spectroscopic methods.

Experimental Workflow: X-ray Crystallography

The process is a meticulous one, requiring a high-quality single crystal of the compound.

Caption: Generalized workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Crystal Selection and Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[13]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated.[13]

-

Data Reduction: The collected images are processed to determine the positions and intensities of the diffraction spots.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model. The model is then refined against the experimental data, an iterative process that adjusts atomic positions and thermal parameters to achieve the best fit.

-

Validation: The final structure is validated to ensure it is chemically and crystallographically sound. The resulting model provides precise data on bond lengths, angles, and intermolecular interactions.

Conclusion

References

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis. Available from: [Link]

-

Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate. Available from: [Link]

-

Benchmarking acetylthiophene derivatives: methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene. RSC Publishing. Available from: [Link]

- Carbonyl - compounds - IR - spectroscopy.

-

X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

IR: carbonyl compounds. Available from: [Link]

-

Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Available from: [Link]

-

Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. ACS Publications. Available from: [Link]

-

(PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. Available from: [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]

-

Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. ResearchGate. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Available from: [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Available from: [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available from: [Link]

-

Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega. Available from: [Link]

-

Thiophenes Endowed with Electron-Accepting Groups: A Structural Study. ResearchGate. Available from: [Link]

-

Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. Available from: [Link]

-

Electric Moments and Structure of Substituted Thiophenes. I. Certain Halogenated Derivatives. Journal of the American Chemical Society. Available from: [Link]

-

2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one. PubChem. Available from: [Link]

-

Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC - NIH. Available from: [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. Available from: [Link]

-

X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). Journal of the American Chemical Society. Available from: [Link]

-

This compound. Aaron Chemicals. Available from: [Link]

-

13C NMR Spectroscopy. chemconnections.org. Available from: [Link]

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available from: [Link]

Sources

- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.utah.edu [chemistry.utah.edu]

- 11. mdpi.com [mdpi.com]

- 12. chemconnections.org [chemconnections.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone (CAS Number: 62673-71-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, a halogenated thienyl ketone of significant interest as a versatile intermediate in synthetic organic chemistry. The document elucidates the probable synthetic pathway via Friedel-Crafts acylation, including a detailed experimental protocol and a discussion of the underlying mechanistic principles governing regioselectivity. A thorough analysis of the compound's chemical reactivity, centered on its identity as an α-haloketone, is presented. This includes an exploration of its dual electrophilic nature and its utility in the construction of complex heterocyclic scaffolds, which are pivotal in medicinal chemistry. Furthermore, this guide offers predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of analogous structures, providing a valuable reference for characterization. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction: A Bifunctional Building Block

This compound, with CAS number 62673-71-6, is a polysubstituted thiophene derivative that holds considerable promise as a synthetic intermediate.[1][2] Its structure is characterized by a thiophene ring heavily substituted with two bromine atoms, and a chloroacetyl group at the 2-position. This arrangement of functional groups, particularly the α-haloketone moiety, imparts a rich and versatile reactivity profile.[3] The presence of two distinct electrophilic centers—the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom—makes it a powerful tool for the synthesis of a wide array of more complex molecules, especially heterocyclic compounds.[3][4] This guide aims to provide a detailed technical resource for researchers, exploring the synthesis, reactivity, and potential applications of this valuable chemical entity.

Synthesis: The Friedel-Crafts Approach

The most logical and established method for the synthesis of aryl or heteroaryl ketones is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction is ideally suited for the preparation of this compound from 3,4-dibromothiophene and chloroacetyl chloride.

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The thiophene ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the acylium ion.

The regioselectivity of this reaction is a critical consideration. Thiophene itself undergoes electrophilic substitution preferentially at the 2-position (α-position) over the 3-position (β-position). This preference is attributed to the greater stabilization of the carbocation intermediate formed during attack at the 2-position, which can be delocalized over more resonance structures. In the case of 3,4-dibromothiophene, the two bromine atoms are electron-withdrawing via induction, which deactivates the ring towards electrophilic attack. However, the directing effect still favors substitution at the vacant α-positions (2 and 5). Therefore, the acylation of 3,4-dibromothiophene is expected to yield the 2-acylated product.

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of 1-(3-Bromo-2-thienyl)ethanone and is expected to provide the desired product with high regioselectivity.[7]

Materials and Equipment:

-

3,4-Dibromothiophene

-

Chloroacetyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottomed flask with a dropping funnel, reflux condenser, and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A dry three-necked round-bottomed flask is charged with anhydrous dichloromethane (DCM) and anhydrous AlCl₃ (1.2 equivalents). The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice-water bath.

-

Acylium Ion Formation: Chloroacetyl chloride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the formation of the acylium ion complex.

-

Addition of Thiophene: A solution of 3,4-dibromothiophene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted/Reported Value | Source(s) |

| CAS Number | 62673-71-6 | [1] |

| Molecular Formula | C₆H₃Br₂ClOS | [1] |

| Molecular Weight | 318.41 g/mol | [1] |

| Appearance | Expected to be a crystalline solid at room temperature. | General |

| Melting Point | 96-98 °C (Reported for a similar compound) | [8] |

| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate, and sparingly soluble in water. | General |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thiophene Proton (H-5): A singlet is expected for the single proton on the thiophene ring. Its chemical shift will be downfield due to the deshielding effects of the adjacent sulfur atom, the two bromine atoms, and the carbonyl group. A predicted range would be δ 7.5-8.0 ppm .

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet is expected for the two protons of the chloromethyl group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom will shift this signal downfield, likely in the range of δ 4.5-5.0 ppm .[9]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): The carbonyl carbon will appear as a singlet at a significantly downfield chemical shift, characteristic of ketones. A predicted range is δ 185-195 ppm .

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon attached to the acyl group (C-2) will be downfield. The carbons attached to the bromine atoms (C-3 and C-4) will be shifted upfield relative to unsubstituted thiophene due to the heavy atom effect, but their exact positions will be influenced by the other substituents. The protonated carbon (C-5) will also have a characteristic chemical shift.

-

Chloromethyl Carbon (-CH₂Cl): This carbon will appear as a singlet in the range of δ 45-55 ppm .

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected. For α-haloketones, this band is often shifted to a higher wavenumber compared to simple ketones due to the inductive effect of the halogen. A predicted range is 1710-1730 cm⁻¹ .[3][10] Conjugation with the thiophene ring may slightly lower this frequency.[11]

-

C-H stretching vibrations for the aromatic proton will appear around 3100 cm⁻¹ .

-

C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (< 800 cm⁻¹).

-

-

MS (Mass Spectrometry):

-

The mass spectrum will show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

A prominent fragmentation pathway is α-cleavage, where the bond between the carbonyl carbon and the chloromethyl group breaks, or the bond between the carbonyl carbon and the thiophene ring cleaves.[12] This would lead to the formation of a resonance-stabilized acylium ion. The fragmentation pattern will be a key tool for structural confirmation.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its classification as an α-haloketone, a class of compounds known for their bifunctional reactivity.[3][4]

Caption: Dual Electrophilic Nature of the α-Haloketone.

Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity involves the nucleophilic substitution of the chlorine atom. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles via an Sɴ2 mechanism.[3] This reaction is a cornerstone for introducing diverse functional groups.

Precursor for Heterocyclic Synthesis

A major application of α-haloketones is in the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents. This compound is an excellent precursor for such transformations.

The reaction with a thioamide or thiourea provides a direct route to substituted thiazoles. This cyclocondensation reaction is a classic and reliable method in heterocyclic chemistry.

General Protocol for Thiazole Synthesis:

-

A mixture of this compound (1.0 equivalent) and thiourea (1.2 equivalents) in absolute ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled, and the precipitated product, a 2-amino-4-(3,4-dibromo-2-thienyl)thiazole derivative, is collected by filtration, washed with cold ethanol, and dried.

-

Purification can be achieved by recrystallization.

Imidazoles can be synthesized by reacting the α-haloketone with an amidine. This provides access to 2,4-disubstituted imidazoles.

General Protocol for Imidazole Synthesis:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent like ethanol or DMF, an amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 equivalents) and a base such as triethylamine (1.5 equivalents) are added.

-

The reaction mixture is heated to reflux for 8-12 hours.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The crude product is purified by chromatography or recrystallization.

Safety and Handling

As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye damage.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides, hydrogen bromide, hydrogen chloride, and sulfur oxides.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis. Its preparation via Friedel-Crafts acylation is straightforward, and its dual electrophilic nature as an α-haloketone makes it a valuable precursor for a variety of chemical transformations, most notably the synthesis of complex heterocyclic systems. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new molecules with potential applications in drug development and materials science.

References

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Szmant, H. H., & Basso, A. J. (1951). The Ultraviolet Absorption Spectra of 2-Thienyl Ketones. Journal of the American Chemical Society, 73(9), 4521–4521. [Link]

-

Sreevalsan, S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764204, 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one. Retrieved from [Link]

- De Kimpe, N., & Verhé, R. (2007). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons.

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

-

Mahendra, M., et al. (2011). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3276. [Link]

Sources

- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyasia.com [spectroscopyasia.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone is a halogenated ketone derivative of thiophene. Its molecular structure, featuring a reactive α-chloro ketone and a dibrominated thiophene ring, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its spectroscopic data. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their laboratory and drug development endeavors.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties, sourced from comprehensive chemical databases, provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂ClOS | PubChem[1] |

| Molecular Weight | 318.41 g/mol | PubChem[1] |

| CAS Number | 62673-71-6 | PubChem[1] |

| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | PubChem[1] |

| Canonical SMILES | C1=C(C(=C(S1)C(=O)CCl)Br)Br | Biosynth |

| Flash Point | 96 °C | Biosynth |

| XLogP3-AA | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 317.79394 Da | PubChem[1] |

| Monoisotopic Mass | 315.79599 Da | PubChem[1] |

| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 167 | PubChem[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the Friedel-Crafts acylation of 3,4-dibromothiophene followed by an α-chlorination of the resulting ketone. This synthetic approach is a well-established method for the preparation of α-halo ketones of aromatic and heteroaromatic compounds.[2][3][4][5]

Step 1: Friedel-Crafts Acylation of 3,4-Dibromothiophene

The initial step involves the acylation of 3,4-dibromothiophene with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][6][5] The reaction introduces the acetyl group onto the thiophene ring, primarily at the 2-position due to the directing effects of the sulfur atom.

Experimental Protocol:

-

To a stirred, ice-cooled solution of 3,4-dibromothiophene (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Slowly add acetyl chloride (1.05 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-acetyl-3,4-dibromothiophene, which can be purified by recrystallization or column chromatography.

Step 2: α-Chlorination of 2-Acetyl-3,4-dibromothiophene

The second step involves the selective chlorination of the methyl group of the acetyl moiety to introduce the chlorine atom at the α-position. This can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.[3]

Experimental Protocol:

-

Dissolve the purified 2-acetyl-3,4-dibromothiophene (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Carefully add water to the reaction mixture to quench any unreacted sulfuryl chloride.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methylene protons (–CH₂Cl) is expected in the range of δ 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl group and the chlorine atom.

-

A singlet for the remaining proton on the thiophene ring (at the 5-position) is anticipated around δ 7.5-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon (C=O) should appear as a singlet in the downfield region of the spectrum, typically between δ 185-195 ppm.

-

The methylene carbon (–CH₂Cl) is expected to resonate around δ 45-55 ppm.

-

The four carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm). The exact chemical shifts will be influenced by the bromo and acyl substituents.

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the thiophene ring proton will likely appear around 3100 cm⁻¹.

-

C-Cl stretching vibrations may be observed in the fingerprint region, typically between 600-800 cm⁻¹.

MS (Mass Spectrometry):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (318.41 g/mol ).

-

Due to the presence of two bromine atoms and one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. The isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a complex cluster of peaks.

-

Common fragmentation patterns would include the loss of a chlorine atom, a chloromethyl radical (•CH₂Cl), and cleavage of the acyl group.

Potential Applications and Research Directions

This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. The reactive α-chloro ketone functionality allows for a variety of nucleophilic substitution reactions, enabling the introduction of different functional groups and the construction of new ring systems.

The thiophene moiety is a well-known pharmacophore present in numerous approved drugs. Therefore, derivatives of this compound could be investigated for a wide range of biological activities. For instance, substituted thienyl-1,3,5-triazine derivatives have been explored as potential dual PI3Kα/mTOR inhibitors for cancer therapy.[7] The presence of the halogen atoms also provides sites for further functionalization through cross-coupling reactions, expanding the synthetic possibilities.

Future research could focus on:

-

The synthesis of novel derivatives by reacting the α-chloro ketone with various nucleophiles (e.g., amines, thiols, azides).

-

The exploration of the synthesized compounds for their potential biological activities, including but not limited to anticancer, antibacterial, and antifungal properties.

-

Utilization in materials science for the development of novel organic electronic materials, leveraging the properties of the substituted thiophene core.

Caption: Potential synthetic transformations and applications.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a detailed overview of its properties, a plausible and referenced synthesis protocol, and an outline of its expected spectroscopic characteristics. By understanding the chemistry and handling of this compound, researchers can effectively utilize it to advance their synthetic and drug discovery programs.

References

-

PubChem. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

- Chaudhari, P. S., et al. (2008). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 47(6), 937-941.

- Google Patents. (2020). Synthetic method of 2-thiopheneacetic acid. CN111205266A.

- Li, Y., et al. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry, 95, 103525.

- Tantawy, A. S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

Sources

- 1. 2-Chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one | C6H3Br2ClOS | CID 2764204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical formula C6H3Br2ClOS explained

An In-depth Technical Guide to the Chemical Space of C6H3Br2ClOS

Abstract

The chemical formula C6H3Br2ClOS represents a fascinating, albeit underexplored, region of chemical space. While this specific formula does not correspond to a widely known or commercially available compound, its constituent elements—a halogen-rich aromatic core combined with sulfur and oxygen—suggest a rich potential for unique chemical properties and biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical and practical framework for the synthesis, characterization, and potential applications of a representative isomer of C6H3Br2ClOS. By grounding our exploration in established chemical principles, we aim to equip the reader with the knowledge to approach novel, highly functionalized molecules of this nature.

Introduction: Deconstructing the Formula C6H3Br2ClOS

The molecular formula C6H3Br2ClOS implies a high degree of substitution on a six-carbon backbone, which is most plausibly a benzene ring. The presence of two bromine atoms and one chlorine atom indicates a polyhalogenated aromatic (PHA) structure. PHAs are a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced membrane permeability, and potent, specific interactions with biological targets.[1][2][3] The inclusion of sulfur and oxygen opens up a variety of possible functional groups, including sulfoxides, sulfones, sulfonates, or thioesters, each with distinct electronic and steric properties.

Given the lack of a specific, documented compound, this guide will focus on a plausible and synthetically accessible isomer: 2,4-dibromo-5-chlorophenyl methanesulfinate . This structure serves as an excellent model for discussing the key chemical and analytical challenges associated with this class of compounds.

Table 1: Predicted Physicochemical Properties of 2,4-dibromo-5-chlorophenyl methanesulfinate

| Property | Predicted Value | Rationale |

| Molecular Weight | 362.42 g/mol | Sum of atomic masses of C6H3Br2ClOS. |

| Appearance | White to off-white crystalline solid | High molecular weight and aromatic nature suggest a solid at STP. |

| Melting Point | >100 °C (estimated) | Halogenation and rigid aromatic structure lead to strong intermolecular forces. |

| Solubility | Insoluble in water; soluble in organic solvents (DCM, THF, DMSO) | The molecule is largely nonpolar due to the aromatic ring and halogens. |

| Reactivity | The sulfinate ester is a potential leaving group and can be susceptible to nucleophilic attack. The aromatic ring can undergo further substitution under harsh conditions. | The S-O bond is relatively labile, and the electron-withdrawing halogens activate the ring towards certain reactions. |

Proposed Synthetic Pathway

The synthesis of 2,4-dibromo-5-chlorophenyl methanesulfinate can be envisioned as a multi-step process starting from a commercially available precursor. The following workflow provides a logical and experimentally sound approach.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis starting from 2,4-dibromo-5-chloroaniline.

Experimental Protocol

Step 1: Diazotization of 2,4-Dibromo-5-chloroaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-dibromo-5-chloroaniline (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

Causality: The reaction of a primary aromatic amine with nitrous acid (formed in situ from NaNO2 and HCl) at low temperatures yields a diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Hydrolysis to 2,4-Dibromo-5-chlorophenol

-

Slowly add the cold diazonium salt solution to a flask containing boiling water.

-

Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for 15 minutes to ensure complete hydrolysis.

-

Cool the mixture to room temperature and extract the product with dichloromethane (DCM).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude phenol.

Causality: The diazonium group is an excellent leaving group (as N2 gas) and is readily displaced by a weak nucleophile like water at elevated temperatures to form the corresponding phenol.

Step 3: Synthesis of 2,4-dibromo-5-chlorophenyl methanesulfinate

-

Dissolve the crude 2,4-dibromo-5-chlorophenol (1.0 eq) in DCM.

-

Add an aqueous solution of sodium hydroxide (1.2 eq) and stir vigorously to form the sodium phenoxide in situ.

-

Cool the mixture to 0 °C.

-

Slowly add methanesulfinyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality: The phenoxide is a much stronger nucleophile than the phenol and readily attacks the electrophilic sulfur atom of methanesulfinyl chloride, displacing the chloride to form the sulfinate ester.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl3) | - A singlet at ~2.5-3.0 ppm (3H, S-CH3).- Two singlets in the aromatic region (~7.5-8.0 ppm), corresponding to the two aromatic protons. |

| ¹³C NMR (100 MHz, CDCl3) | - A signal at ~40-50 ppm (S-CH3).- Six distinct signals in the aromatic region (~110-155 ppm), corresponding to the six benzene carbons. |

| Mass Spec (ESI+) | - Molecular ion peak [M+H]⁺ at m/z 363, with a characteristic isotopic pattern due to the presence of Br2Cl. |

| IR (ATR) | - Bands at ~1120-1150 cm⁻¹ (S=O stretch).- Aromatic C-H and C=C stretching bands. |

Diagram of the Mass Spectrometry Isotopic Pattern

Caption: A simplified representation of the expected isotopic pattern due to two bromine and one chlorine atom.

Potential Applications in Drug Development

While the biological activity of 2,4-dibromo-5-chlorophenyl methanesulfinate is unknown, its structural features suggest several avenues for investigation.

-

Enzyme Inhibition: Halogenated aromatic compounds are known to be effective enzyme inhibitors.[4] The electrophilic nature of the sulfur atom in the sulfinate ester could potentially lead to covalent modification of nucleophilic residues (such as cysteine or serine) in an enzyme's active site.

-

Antimicrobial/Antifungal Agents: Many halogenated phenols and their derivatives exhibit potent antimicrobial activity. The high lipophilicity of this compound may allow it to disrupt microbial cell membranes.

-

Signaling Pathway Modulation: The compound could serve as a scaffold for the development of kinase inhibitors or other modulators of intracellular signaling pathways. The specific substitution pattern on the aromatic ring could be optimized to achieve high affinity and selectivity for a particular protein target.

Hypothetical Mechanism of Action: Covalent Enzyme Inhibition

Caption: A possible mechanism where a cysteine residue in an enzyme active site attacks the sulfinate, leading to covalent modification.

Conclusion

The chemical formula C6H3Br2ClOS, while not corresponding to a well-known molecule, provides a valuable platform for exploring the synthesis and properties of novel polyhalogenated aromatic compounds. This guide has outlined a plausible synthetic route, a comprehensive characterization strategy, and potential therapeutic applications for a representative isomer, 2,4-dibromo-5-chlorophenyl methanesulfinate. The principles and protocols described herein are broadly applicable and should serve as a useful resource for researchers working at the frontiers of chemical synthesis and drug discovery. The exploration of such novel chemical entities is essential for expanding our arsenal of therapeutic agents and chemical probes.

References

-

Mohamed, G. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

-

Gribble, G. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Dartmouth Digital Commons. Available at: [Link]

-

Adolf, J. et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology. Available at: [Link]

-

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. Available at: [Link]

-

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, heterocyclic compounds, particularly those containing sulfur, represent a cornerstone of innovation. The thienyl moiety, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold, prized for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules. Its unique electronic and steric characteristics allow for a range of interactions with biological targets, including hydrogen bonding and π-stacking, which can enhance binding affinity and selectivity. This guide focuses on a specific, highly functionalized thienyl derivative, 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, a compound poised as a versatile intermediate for the synthesis of novel therapeutic agents.

Compound Identification and Chemical Profile

1.1. Nomenclature and Synonyms

The primary designation for the compound of interest is This compound . However, in scientific literature, patents, and chemical supplier catalogs, it is recognized by a variety of synonyms. A comprehensive understanding of these alternative names is crucial for exhaustive literature searches and procurement.

| Identifier Type | Value | Source |

| CAS Number | 62673-71-6 | European Chemicals Agency (ECHA)[1] |

| IUPAC Name | 2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | PubChem[1] |

| Molecular Formula | C₆H₃Br₂ClOS | PubChem[1] |

| Molecular Weight | 318.41 g/mol | PubChem[1] |

| ChEMBL ID | CHEMBL357136 | ChEMBL[1] |

| PubChem CID | 2764204 | PubChem[1] |

A non-exhaustive list of common synonyms includes:

-

2-chloro-1-(3,4-dibromothiophen-2-yl)ethan-1-one[1]

-

2-(Chloroacetyl)-3,4-dibromothiophene[1]

-

Ethanone, 2-chloro-1-(3,4-dibromo-2-thienyl)-[1]

-

RefChem:468344[1]

-

MCA67371

1.2. Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The table below summarizes the key computed properties of this compound.

| Property | Value | Reference |

| XLogP3-AA | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 317.79394 Da | PubChem[1] |

| Monoisotopic Mass | 315.79599 Da | PubChem[1] |

| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 167 | PubChem[1] |

| Flash Point | 96 °C | Biosynth |

Synthesis and Mechanistic Considerations

The synthesis of this compound is anticipated to proceed via a Friedel-Crafts acylation reaction. This well-established method for forming carbon-carbon bonds to aromatic rings is a cornerstone of organic synthesis.

2.1. Proposed Synthetic Pathway

The most probable synthetic route involves the acylation of 3,4-dibromothiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Sources

Thienyl Ethanone Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thienyl ethanone derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. The inherent structural features of the thiophene ring, an aromatic five-membered heterocycle containing sulfur, confer unique physicochemical properties that are advantageous for drug design and development.[1][2] This technical guide provides a comprehensive literature review on the synthesis, characterization, and diverse biological activities of thienyl ethanone derivatives. We delve into the causality behind common synthetic strategies, detail key experimental protocols, and summarize the extensive pharmacological applications, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This document is intended to serve as a foundational resource for researchers engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Thienyl Moiety

Heterocyclic compounds are the cornerstone of modern drug discovery, with sulfur-containing scaffolds attracting considerable attention due to their wide range of biological activities. Among these, the thiophene nucleus is a prominent pharmacophore, found in numerous FDA-approved drugs.[2] Its structural similarity to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to act as a bioisostere, enhancing interactions with biological targets and favorably modifying metabolic profiles.[2]

The incorporation of an ethanone (acetyl) group onto the thiophene ring creates the 1-(thienyl)ethanone scaffold. This seemingly simple structure is a critical building block, serving as a versatile intermediate for the synthesis of a vast array of more complex molecules, including chalcones, pyrazolines, thiazoles, and various fused heterocyclic systems.[6][7] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, establishing the thienyl ethanone core as a "privileged scaffold" in the pursuit of novel therapeutic agents.

Caption: The core structure and key attributes of 1-(thiophen-2-yl)ethanone.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of thienyl ethanone derivatives is adaptable, allowing for the creation of diverse molecular libraries. The choice of synthetic route is often dictated by the desired substitution pattern, reaction efficiency, and the availability of starting materials.

Friedel-Crafts Acylation: The Foundational Step

The most direct method to synthesize the parent 1-(thienyl)ethanone is the Friedel-Crafts acylation of thiophene. This reaction typically involves treating thiophene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Rationale: This electrophilic aromatic substitution is highly effective for introducing the acetyl group onto the electron-rich thiophene ring. The reaction is generally regioselective, with acylation occurring preferentially at the C2 position due to the higher stability of the corresponding carbocation intermediate. A protocol based on this principle is detailed for a substituted analogue, 1-(3-bromo-2-thienyl)ethanone.[7]

Claisen-Schmidt Condensation: Gateway to Chalcones

Thienyl ethanone is an excellent starting material for Claisen-Schmidt (base-catalyzed) condensation reactions with various aromatic aldehydes. This reaction yields α,β-unsaturated ketones, commonly known as chalcones.

Rationale: Chalcones are not only biologically active in their own right but are also crucial intermediates for synthesizing a multitude of heterocyclic compounds, such as pyrazolines.[6] The reactivity of the methyl group of the ethanone moiety is exploited in this reaction, where a base abstracts a proton to form an enolate, which then acts as a nucleophile.

Multi-Component and Cyclization Reactions

More complex derivatives, including fused heterocyclic systems like thienopyridines and thienopyrimidines, are often synthesized through multi-component reactions or subsequent cyclization steps.[8][9] For instance, the Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which can then be elaborated into thieno[2,3-d]pyrimidines.[9]

Caption: General synthetic workflow for producing bioactive thienyl derivatives.

Characterization and Analytical Techniques

The structural elucidation of newly synthesized thienyl ethanone derivatives is a critical step to confirm their identity and purity. A combination of spectroscopic and analytical methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the precise molecular structure, including the substitution pattern on the aromatic rings and the stereochemistry of the molecule.[3][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) group in the ethanone moiety.[11][12]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass data.[3][10]

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing further evidence for the proposed chemical formula.[6]

Pharmacological and Biological Activities

The thienyl ethanone scaffold is a launchpad for derivatives with a broad range of biological activities. The specific activity is often tuned by the nature and position of substituents on the thiophene ring and the derivatized ethanone moiety.

Caption: Overview of the major biological activities of thienyl ethanone derivatives.

Anticancer Activity

Numerous thienyl ethanone derivatives have been synthesized and evaluated as potent anticancer agents.[13][14] Thieno[2,3-c]pyridine derivatives, for example, have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the stability of many oncoproteins.[3] Other derivatives, such as those incorporating pyrazoline and thiazole moieties, have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer.[15] The mechanism of action often involves the inhibition of critical kinases like BRAFV600E and VEGFR-2 or the induction of apoptosis.[15]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyrazolinyl-aminothiazol-4-one | MCF-7 (Breast) | 4.02 | Kinase Inhibition | [15] |

| Pyrazolinyl-aminothiazol-4-one | HepG-2 (Liver) | 4.52 | Kinase Inhibition | [15] |

| Thieno[2,3-b]pyridine | HepG-2 (Liver) | 3.67 | Not specified | [13] |

| Thieno[2,3-b]pyridine | MCF-7 (Breast) | 5.13 | Not specified | [13] |

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new anti-infective agents. Thienyl ethanone derivatives have emerged as a promising source.[4] Chalcone precursors and their subsequent cyclized products, such as pyrazolines, have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The thiophene nucleus itself is often associated with antimicrobial properties, and its incorporation into larger heterocyclic systems like 1,2,4-triazoles and 1,3,4-oxadiazoles can yield compounds with broad-spectrum antibacterial activity.[1][4]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thienyl ethanone derivatives have been explored as potent anti-inflammatory agents.[5] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[16] Studies on thienyl and thiazolyl-aminoketones have shown that their anti-inflammatory and antioxidant activities are dependent on specific structural characteristics.[5] Fused systems like 4H-thieno[3,4-c]pyrazoles have also exhibited remarkable analgesic, anti-inflammatory, and antipyretic properties in animal models.[17]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for key synthetic and bio-evaluative procedures.

Protocol 5.1: Synthesis of a Thienyl Chalcone Intermediate

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize a 1-(thienyl)-3-(aryl)prop-2-en-1-one (chalcone) derivative, based on methodologies reported in the literature.[6]

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 1-(thiophen-2-yl)ethanone (0.04 mol) and an appropriate substituted benzaldehyde (0.04 mol) in 30 mL of ethanol.

-

Initiation of Reaction: To the stirred ethanolic solution, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature. The addition of a strong base is crucial to deprotonate the methyl ketone, forming the reactive enolate.

-

Reaction Monitoring: Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The formation of a new, less polar spot indicates product formation.

-

Isolation: Upon completion, pour the reaction mixture into crushed ice. The chalcone product, being less soluble in the aqueous medium, will precipitate out as a solid.

-

Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any residual NaOH, and dry completely.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol. This step removes unreacted starting materials and by-products.

-

Characterization: Confirm the structure of the purified chalcone using NMR, IR, and MS analysis as described in Section 3.

Protocol 5.2: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and the cytotoxic potential of compounds.[3]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thienyl ethanone derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The thienyl ethanone framework continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its relevance for future drug discovery efforts.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to delineate the precise structural requirements for enhanced potency and selectivity against specific biological targets.

-

Mechanism of Action Elucidation: In-depth biological studies to uncover the molecular mechanisms by which these compounds exert their therapeutic effects.

-

Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

Development of Fused Systems: Exploration of novel fused heterocyclic systems derived from thienyl ethanone to access new chemical space and biological activities.

References

- Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflamm

- 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone - Smolecule. (2023, August 15). Smolecule.

- Recent advances in the synthesis of thienoindole analogs and their diverse applications. (2022, May 25). Royal Society of Chemistry.

- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl). (n.d.). MDPI.

- Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2025, August 9).

- Synthesis and antimicrobial evaluation of novel 3-(thiophen-2-yl) -Pyrazoline-5-yl derivatives. (n.d.). International Journal of Current Research and Chemical and Pharmaceutical Sciences.

- 1-(3-Bromo-2-thienyl)ethanone. (n.d.).

- Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2014, February 1). SpringerLink.

- Ethanone, 1-(2-thienyl)-. (n.d.). NIST WebBook.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

- Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (n.d.).

- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24).

- Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐ b ]pyridine: Part 2. (2019, November).

- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI.

- Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. (n.d.).

- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019, May 15). Journal of Drug Delivery and Therapeutics.

- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (n.d.).

- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021, September 17). MDPI.

- Synthesis of ethanone and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2. (1995, March). PubMed.

- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10).

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19).

- Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. (2012, July).

- 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. (1992, December). PubMed.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.

Sources

- 1. Buy 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone | 924852-23-3 [smolecule.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrcps.com [ijcrcps.com]

- 7. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of ethanone and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of halogenated thiophenes

An In-Depth Technical Guide to the Discovery and History of Halogenated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated thiophenes are a cornerstone of modern organic chemistry, providing a versatile scaffold for the synthesis of a vast array of functional materials and pharmaceuticals. The introduction of halogen atoms onto the thiophene ring profoundly alters its electronic, physicochemical, and biological properties, making these compounds indispensable building blocks. This guide provides an in-depth exploration of the discovery, historical development, synthetic methodologies, and key applications of halogenated thiophenes. We delve into the causality behind experimental choices, present detailed protocols for pivotal reactions, and offer a comparative analysis of their applications in organic electronics and medicinal chemistry, grounding all claims in authoritative references.

The Genesis: From Coal Tar Impurity to a New Class of Heterocycles